molecular formula C7H6ClF B1349368 4-Chloro-3-fluorotoluene CAS No. 5527-94-6

4-Chloro-3-fluorotoluene

Cat. No. B1349368
CAS RN: 5527-94-6
M. Wt: 144.57 g/mol
InChI Key: MHXNHUSVBYUTJL-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorotoluene, also known as 3-Fluoro-4-chlorotoluene, is a chemical compound with the molecular formula C7H6ClF . It has a molecular weight of 144.57 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorotoluene consists of a benzene ring with a chlorine atom and a fluorine atom attached to adjacent carbon atoms and a methyl group attached to the carbon atom next to the chlorine atom .


Physical And Chemical Properties Analysis

4-Chloro-3-fluorotoluene has a density of 1.2±0.1 g/cm3, a boiling point of 166.7±20.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C . It has a refractive index of 1.502 .

Scientific Research Applications

Molecular Structure and Spectroscopy

4-Chloro-3-fluorotoluene's molecular structure and internal rotations have been studied extensively. The internal rotation of the methyl group in related molecules like 2-Chloro-4-fluorotoluene causes fine splittings of rotational transitions, observable through microwave spectroscopy and quantum chemistry. Hyperfine effects from chlorine nuclear quadrupole moment coupling and its nuclear spin contribute to this phenomenon. The detailed molecular structure, including bond lengths and angles, can be deduced from experimental rotational constants combined with quantum chemistry predictions (Nair et al., 2020).

Chemical Reactions and Synthesis

Research has also focused on the chemical reactions involving 4-Chloro-3-fluorotoluene derivatives. For example, the vibronic emission spectrum of 3-chloro-4-fluorobenzyl radical was observed, providing insights into the formation of radicals and their reaction paths, which were explained with ab initio studies (Lee, 2021). Moreover, studies on selectivity nitration of related compounds like 3-fluorotoluene have found improved selectivity processes, highlighting the significance of regioselective chemical reactions in synthesizing specific compounds (Xiao-yan, 2006).

Safety And Hazards

4-Chloro-3-fluorotoluene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXNHUSVBYUTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371464
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorotoluene

CAS RN

5527-94-6
Record name 1-Chloro-2-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5527-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NV Volchkov, MB Lipkind, OM Nefedov - Russian Chemical Bulletin, 2020 - Springer
… -difluorotoluene (4c) and 8.5% of 4-chloro-3-fluorotoluene (8c). Distillation afforded 14.03 g (… % of 3,4-difluoro toluene (4c), 6.2% of 4-chloro-3-fluorotoluene (8c), and 2.9% of 3-chloro-4-…
Number of citations: 7 link.springer.com
P Sun, YJ Zhang, ZC Zhai, GH Zhao… - 2011 5th International …, 2011 - ieeexplore.ieee.org
Luminous bacteria are widely used to measure the toxicity because of their measurement convenient, fast and accurate. Vibrio-qinghaiensis sp.—Q67 is a new species of luminous …
Number of citations: 0 ieeexplore.ieee.org
葛志刚, 孙萍, 柳红霞, 刘辉 - 结构化学, 2011 - researchgate.net
Toxicities (–lgEC50) of 16 halogeno-benzenes against vibrio qinghaiensis (Q67) were measured systematically, and their 2D-QSAR model (R2= 0.875, q2= 0.821) was established, …
Number of citations: 6 www.researchgate.net
YGYW Zun-Yaob - 结构化学(JIEGOU HUAXUE)
Number of citations: 0

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